molecular formula C6H15O4P<br>(C2H5)3PO4<br>C6H15O4P B1681573 Triethylphosphate CAS No. 78-40-0

Triethylphosphate

Cat. No. B1681573
CAS RN: 78-40-0
M. Wt: 182.15 g/mol
InChI Key: DQWPFSLDHJDLRL-UHFFFAOYSA-N
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Patent
US06271378B1

Procedure details

A solution of pyridine (16.1 L, 0.2 kmol) in acetonitrile (160 L) is cooled to −10° C. Ethyl chloroformate (19.1 L, 0.2 kmol) is added at such a rate that the temperature does not rise above 0° C. The suspension is then stirred at −10 to 0° C. for 2 hours to ensure complete N-acylation. The batch is cooled to −30° C., and triethyl phosphite (34.3 L, 0.2 kmol) is added at such a rate that the temperature does not rise above −20° C. (ranging from −30 to −20° C.). The solution is stirred in this range for 2 hours, and then warmed to ambient temperature over several hours (or overnight). The acetonitrile is stripped under Sihi vacuum to a temperature not exceeding 80° C. and the residual liquid is cooled to 30° C. Dichloromethane (140 L) is added, followed by a mixture of water (60 L) and concentrated HCl (10 L). The mixture is stirred at ambient temperature for 1 hour, and the lower organic phase is pumped to a separate vessel and washed with water (100 L). After pumping back to the original (water-washed) vessel, it is washed with 1% potassium carbonate solution and finally with water to neutrality. The dichloromethane is then stripped to leave crude (about 92% pure) diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate containing about 5% 1,2-isomer and traces of triethyl phosphate (oxidation of corresponding phosphite). The yield is about 48.4 kg of a light yellow liquid which is stored under nitrogen because it is slightly unstable to air.
Quantity
16.1 L
Type
reactant
Reaction Step One
Quantity
160 L
Type
solvent
Reaction Step One
Quantity
19.1 L
Type
reactant
Reaction Step Two
Quantity
34.3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 L
Type
reactant
Reaction Step Five
Name
Quantity
60 L
Type
solvent
Reaction Step Five
Quantity
140 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:8]([O:10][CH2:11][CH3:12])=[O:9].[P:13]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16].Cl>C(#N)C.O.ClCCl>[CH2:11]([O:10][C:8]([N:1]1[CH:6]=[CH:5][CH:4]([P:13]([O:17][CH2:18][CH3:19])(=[O:20])[O:14][CH2:15][CH3:16])[CH:3]=[CH:2]1)=[O:9])[CH3:12].[P:13]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:9]

Inputs

Step One
Name
Quantity
16.1 L
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
160 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
19.1 L
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
34.3 L
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
10 L
Type
reactant
Smiles
Cl
Name
Quantity
60 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
140 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Stirring
Type
CUSTOM
Details
The suspension is then stirred at −10 to 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The batch is cooled to −30° C.
CUSTOM
Type
CUSTOM
Details
does not rise above −20° C.
CUSTOM
Type
CUSTOM
Details
(ranging from −30 to −20° C.)
STIRRING
Type
STIRRING
Details
The solution is stirred in this range for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature over several hours (or overnight)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
exceeding 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the residual liquid is cooled to 30° C
STIRRING
Type
STIRRING
Details
The mixture is stirred at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the lower organic phase is pumped to a separate vessel
WASH
Type
WASH
Details
washed with water (100 L)
WASH
Type
WASH
Details
After pumping back to the original (water-washed) vessel, it
WASH
Type
WASH
Details
is washed with 1% potassium carbonate solution and finally with water to neutrality

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)N1C=CC(C=C1)P(OCC)(=O)OCC
Name
Type
product
Smiles
P(=O)(OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.